3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile
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Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile is a halogenated aromatic compound with the molecular formula C9H4BrClF3N. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process may also include purification steps such as distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzotrifluoride: Similar in structure but lacks the acetonitrile group.
4-Bromo-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group but has an aniline moiety instead of acetonitrile.
2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Similar but with different positioning of the bromine and chlorine atoms
Uniqueness
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and trifluoromethyl groups on the phenyl ring, along with the acetonitrile group, makes it a valuable intermediate in various chemical syntheses and applications .
Properties
Molecular Formula |
C9H4BrClF3N |
---|---|
Molecular Weight |
298.48 g/mol |
IUPAC Name |
2-[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrClF3N/c10-7-4-5(1-2-15)3-6(8(7)11)9(12,13)14/h3-4H,1H2 |
InChI Key |
JBENESHYLFBIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CC#N |
Origin of Product |
United States |
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